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Compound of Interest

Compound Name:
8,8a-Dihydro-8-hydroxygambogic

acid

Cat. No.: B12405926 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the available in vivo dosage information for

gambogic acid derivatives. Extensive literature searches have been conducted to collate and

present this data in a clear and actionable format for researchers.

Important Note on Compound Specificity
Initial searches for 8,8a-Dihydro-8-hydroxygambogic acid did not yield any specific in vivo

dosage or protocol information. The available scientific literature accessible through public

databases does not currently contain reports on in vivo studies for this particular derivative.

However, comprehensive in vivo studies have been published for a closely related compound,

30-hydroxygambogic acid (GA-OH). The following data, protocols, and diagrams are based on

the findings for GA-OH and are presented here as a valuable reference for researchers

working with similar gambogic acid derivatives. It is crucial to note that while structurally

related, the optimal dosage and biological effects of 8,8a-Dihydro-8-hydroxygambogic acid
may differ.

30-Hydroxygambogic Acid (GA-OH): In Vivo Dosage
Summary
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The following tables summarize the quantitative data from in vivo studies involving 30-

hydroxygambogic acid.

Table 1: Dose-Finding and Toxicity Study of 30-
Hydroxygambogic Acid

Dose (mg/kg) Animal Model
Administration
Route

Observed
Effects &
Toxicity

Citation

5

CD-1

Immunodeficient

Nude Mice

Intratumoral

Toxic; swelling,

redness, and

tenderness at the

injection site.

[1]

3

CD-1

Immunodeficient

Nude Mice

Intratumoral

Minor irritations

and reactions at

the injection site.

[1]

< 1

CD-1

Immunodeficient

Nude Mice

Intratumoral Non-toxic. [1]

0.6

CD-1

Immunodeficient

Nude Mice

Intratumoral

Determined to be

a tolerable and

effective dose for

combination

therapy.

[1][2]

Table 2: Efficacy Study of 30-Hydroxygambogic Acid in
Combination Therapy
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Compound
Dose
(mg/kg)

Animal
Model

Administrat
ion Route

Therapeutic
Outcome

Citation

30-

Hydroxygamb

ogic acid

(GA-OH)

0.6

CD-1

Immunodefici

ent Nude

Mice with

HPV+

HNSCC

Xenografts

Intratumoral

Alone, did not

decrease

tumor growth

rate

compared to

control.

[1]

Cisplatin 1 mg/mL

CD-1

Immunodefici

ent Nude

Mice with

HPV+

HNSCC

Xenografts

Intraperitonea

l
- [1]

GA-OH +

Cisplatin
0.6 (GA-OH)

CD-1

Immunodefici

ent Nude

Mice with

HPV+

HNSCC

Xenografts

Intratumoral

(GA-OH) &

Intraperitonea

l (Cisplatin)

Significantly

increased the

efficacy of

cisplatin in

reducing

tumor growth.

[1][2]

Cetuximab 2 mg/mL

CD-1

Immunodefici

ent Nude

Mice with

HPV+

HNSCC

Xenografts

Intraperitonea

l

Slowed and

regressed

tumor growth.

[1]

GA-OH +

Cetuximab

0.6 (GA-OH) CD-1

Immunodefici

ent Nude

Mice with

HPV+

Intratumoral

(GA-OH) &

Intraperitonea

l (Cetuximab)

Slowed and

regressed

tumor growth.

[1]
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HNSCC

Xenografts

Experimental Protocols
The following are detailed methodologies for key experiments involving 30-hydroxygambogic

acid in vivo.

Animal Model and Tumor Induction
Animal Model: CD-1 (Crl: CD1-Foxn1nu-086) immunodeficient nude mice.[1]

Tumor Cell Line: UMSCC47 ffLuc-eGFP cells (Human Papillomavirus-positive Head and

Neck Squamous Cell Carcinoma).[1]

Induction Protocol:

Harvest and prepare a suspension of UMSCC47 ffLuc-eGFP cells.

Subcutaneously inject 1 x 107 cells into the flank of each mouse.[1]

Allow tumors to establish for one week before commencing treatment.[1]

Dosing and Administration
Preparation of 30-Hydroxygambogic Acid (GA-OH): The specific vehicle for GA-OH was not

detailed in the provided search results, but saline was used as a control.[1]

Administration of GA-OH:

Administer 125 µL of the appropriate GA-OH dose or saline directly into the tumor

(intratumoral injection).[1]

Injections are performed on Day 1 and Day 2 of a 3-day cycle. No injection is given on

Day 3.[1]

This 3-day cycle is repeated five times.[1]
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Administration of Combination Agents:

Cisplatin: Administered intraperitoneally at a concentration of 1 mg/mL.[1]

Cetuximab: Administered intraperitoneally at a concentration of 2 mg/mL.[1]

Anesthesia: Isoflurane inhalation (3% induction rate in 100% oxygen) is used during

injections.[1]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of 30-hydroxygambogic acid and the

experimental workflow.
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Caption: Mechanism of 30-Hydroxygambogic Acid Action
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Caption: In Vivo Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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